This compound is cataloged with the Chemical Abstracts Service Registry Number 132605-23-3. It is synthesized from basic thieno[2,3-d]pyrimidine derivatives and is recognized for its unique structural features that contribute to its biological activity and applications in material science.
The synthesis of 3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves the condensation of thieno[2,3-d]pyrimidine derivatives with phenyl-substituted reagents in the presence of a sulfur source. A common method utilizes phosphorus pentasulfide as a catalyst along with dimethylformamide as a solvent.
Key Parameters:
For industrial applications, continuous flow reactors may be employed to enhance efficiency and yield by optimizing reaction parameters such as temperature and pressure during synthesis .
The molecular structure of 3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one includes:
The presence of sulfur in the structure contributes to its unique chemical reactivity and potential interactions with biological targets. Spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are typically used to confirm the structure and purity of synthesized compounds .
This compound undergoes several types of chemical reactions:
Common Reagents:
These reactions often require controlled conditions including specific solvents (e.g., dimethylformamide) and temperatures to achieve desired outcomes .
The mechanism of action for 3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific enzymes or receptors within biological systems. The compound may modulate enzyme activity or receptor binding through non-covalent interactions such as hydrogen bonding or hydrophobic interactions. Research indicates that it may affect pathways related to cell proliferation and apoptosis, contributing to its potential anticancer properties .
The solubility characteristics often depend on the solvent system used during synthesis and purification processes. Generally, such compounds may exhibit variable solubility in polar versus non-polar solvents.
The compound has significant applications across various scientific domains:
Research continues to expand on these applications, particularly focusing on optimizing its efficacy in medicinal contexts and enhancing its utility in industrial applications .
Thienopyrimidinones represent a class of fused heterocyclic compounds that incorporate thiophene and pyrimidine rings, with systematic naming determined by ring fusion orientation and substituent positioning. The compound 3-methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS# 132605-23-3) follows IUPAC nomenclature where:
Structurally, this scaffold exhibits planar geometry with minor deviations due to steric effects from the 5-phenyl group. The sulfhydryl at C2 and carbonyl at C4 create hydrogen-bonding motifs critical for bioactivity [3] . Three isomeric forms exist: thieno[2,3-d] (most pharmacologically explored), thieno[3,2-d], and thieno[3,4-d]pyrimidines, differentiated by fusion points [1] .
Table 1: Structural Hierarchy of 3-Methyl-5-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Classification Level | Description |
---|---|
Core Scaffold | Thieno[2,3-d]pyrimidin-4-one |
Ring Fusion | Ortho-fused bicyclic system (thiophene + pyrimidine) |
Key Substituents | - N3: Methyl group (hinders oxidation) - C5: Phenyl (enhances lipophilicity) - C2: Sulfanyl (hydrogen-bond donor/acceptor) |
Tautomeric Forms | 4-oxo (dominant) vs. 4-hydroxy |
Isomeric Distinction | Differentiated from [3,2-d] and [3,4-d] by S/C/N orientation |
Thieno[2,3-d]pyrimidin-4-ones serve as privileged bioisosteres of purine nucleobases, particularly adenine and guanine. This mimicry arises from:
Modifications at C2, C5, and N3 modulate target selectivity. For example:
Table 2: Comparative Molecular Features of Purine Isosterism
Feature | Adenine/Guanine | Thieno[2,3-d]pyrimidin-4-one | Biological Impact |
---|---|---|---|
Hydrogen-Bond Acceptors | N1, N3, N7 (purine) | N1, O4, S2 (scaffold) | Kinase inhibition potency |
Hydrogen-Bond Donors | N6/NH₂ (adenine/guanine) | S2 (if -SH) | Target engagement stability |
Aromatic Surface Area | 120–140 Ų | 110–130 Ų | DNA/protein intercalation |
Tunable Positions | C2, C6, N9 | C2, C5, C6, N3 | Selectivity optimization |
The exploration of thieno[2,3-d]pyrimidinones began in the 1960s, with significant milestones:
Activity cliffs emerged with substituent variations:
Table 3: Evolution of Key Thieno[2,3-d]pyrimidinone Derivatives
Era | Key Derivative | Structural Features | Pharmacological Significance |
---|---|---|---|
1960s | Unsubstituted thieno[2,3-d]pyrimidin-4-one | No C5/N3 substituents | Proof-of-concept antimicrobial activity |
1990s | 5-Phenyl-3H-thieno[2,3-d]pyrimidin-4-one | C5-phenyl group | First EGFR inhibitors (IC₅₀ ~μM range) |
2000s | 3-Methyl-5-phenyl-2-sulfanyl derivative | N3-methyl, C2-SH, C5-phenyl | Optimized kinase inhibition & stability |
2010s | 6-(4-Fluorophenyl)-2-sulfanylacetamide hybrids | C6-aryl, C2-thioether | Dual EGFR/VEGFR-2 inhibitors (IC₅₀ < 30 nM) [3] [7] |
2020s | Covalent inhibitors (e.g., 61a) | Michael acceptors at C6 | Irreversible mutant EGFR inhibition |
CAS No.: 334-20-3
CAS No.: 54878-25-0
CAS No.: 14932-42-4
CAS No.:
CAS No.: 82-71-3